molecular formula C8H15ClN2O B13630056 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride

1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride

Cat. No.: B13630056
M. Wt: 190.67 g/mol
InChI Key: KBOCTMMYLAPLCI-UHFFFAOYSA-N
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Description

1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride is a chemical compound that belongs to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride typically involves the use of readily available starting materials and reagents. One common synthetic route involves the reaction of a spirocyclic amine with an appropriate electrophile to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is typically carried out at room temperature or under reflux conditions .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound, leading to the formation of various substituted products.

Mechanism of Action

The mechanism of action of 1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.

Comparison with Similar Compounds

1-{2,6-Diazaspiro[3.4]octan-2-yl}ethan-1-onehydrochloride can be compared with other diazaspiro compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15ClN2O

Molecular Weight

190.67 g/mol

IUPAC Name

1-(2,7-diazaspiro[3.4]octan-2-yl)ethanone;hydrochloride

InChI

InChI=1S/C8H14N2O.ClH/c1-7(11)10-5-8(6-10)2-3-9-4-8;/h9H,2-6H2,1H3;1H

InChI Key

KBOCTMMYLAPLCI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC2(C1)CCNC2.Cl

Origin of Product

United States

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